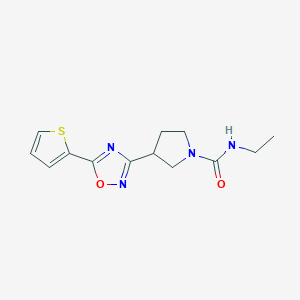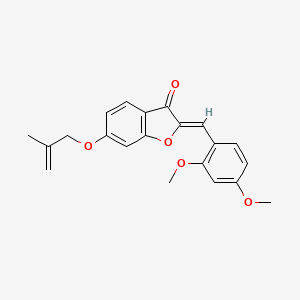
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as DMBO-MAF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activation.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to increase the expression of antioxidant and detoxifying enzymes, such as glutathione S-transferase and heme oxygenase-1. It also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to protect against oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
One of the advantages of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in lab experiments is its ability to activate the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several potential future directions for (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one research. One area of interest is the development of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one derivatives with improved pharmacological properties. Another area of interest is the investigation of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the potential use of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in combination with other therapeutic agents is an area of interest for future research.
Conclusion:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a novel compound with potential therapeutic applications. Its ability to activate the Nrf2 pathway makes it a promising candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the pharmacological properties of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one and its potential use in clinical settings.
合成法
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be synthesized by condensing 2,4-dimethoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one in the presence of piperidine and acetic anhydride. The resulting product is then reacted with 2-methylallyl bromide in the presence of potassium carbonate to obtain (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.
科学的研究の応用
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-8-17-19(11-16)26-20(21(17)22)9-14-5-6-15(23-3)10-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBSOYYIDXFSZ-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

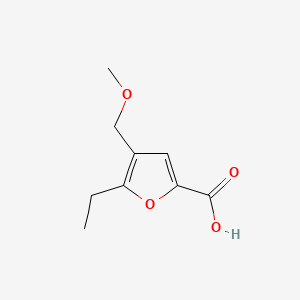
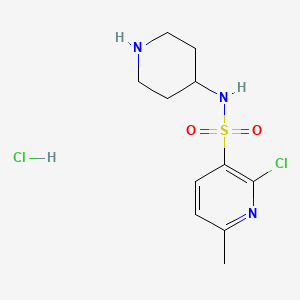

![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)

![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
![(4-((3-methoxybenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2910024.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

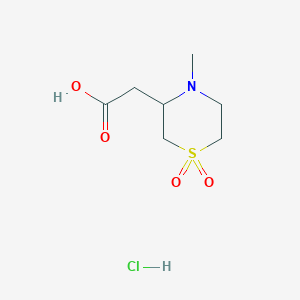
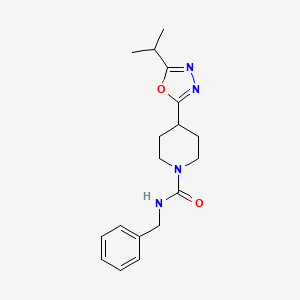
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2910030.png)
